

Foreword: A Proactive Approach to Chemical Safety Assessment

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Compound of Interest

Compound Name: **5-Methyl-3-heptanone oxime**

Cat. No.: **B11959529**

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In the fields of fragrance development, industrial chemistry, and regulatory science, a comprehensive understanding of a compound's toxicological profile is not merely a regulatory hurdle but the bedrock of responsible innovation. This guide provides a detailed examination of the toxicological data for **5-Methyl-3-heptanone oxime** (CAS No. 22457-23-4), a synthetic fragrance ingredient known commercially as Stemone®. Our objective is to move beyond a simple recitation of data points. Instead, we will dissect the methodologies behind the data, providing a rationale for the experimental designs and interpreting the results within the broader context of chemical safety assessment. This document is intended for researchers, toxicologists, and product safety professionals who require a nuanced and actionable understanding of this compound.

Compound Identification and Physicochemical Properties

A substance's toxicological behavior is intrinsically linked to its chemical identity and physical properties. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile. **5-Methyl-3-heptanone oxime** is primarily used as a fragrance ingredient, valued for its fresh, green, and leafy aroma.[\[1\]](#)[\[2\]](#)

Property	Value	Source
Chemical Name	5-Methyl-3-heptanone oxime	[3]
Synonyms	Stemone®, Leafy oxime, N-(5-methylheptan-3-ylidene)hydroxylamine	[4] [5]
CAS Number	22457-23-4	[3]
Molecular Formula	C ₈ H ₁₇ NO	[3] [4]
Molecular Weight	143.23 g/mol	[3] [4]
Physical Form	Colorless to pale yellow liquid	[2]
Vapor Pressure	0.04 mm Hg at 25 °C	[6]

Toxicological Assessment: A Multi-Endpoint Analysis

The toxicological evaluation of a chemical entity requires a battery of tests designed to investigate potential adverse effects across various biological endpoints and exposure durations. The following sections detail the available data for **5-Methyl-3-heptanone oxime**, contextualized with the standard methodologies used to generate such findings.

Acute Toxicity

Acute toxicity studies are fundamental to chemical safety, providing initial information on the potential hazards from short-term exposure. These studies determine the intrinsic toxicity of a substance and help in classifying it for handling and transport regulations. For **5-Methyl-3-heptanone oxime**, the data indicate a low order of acute toxicity via oral and dermal routes.

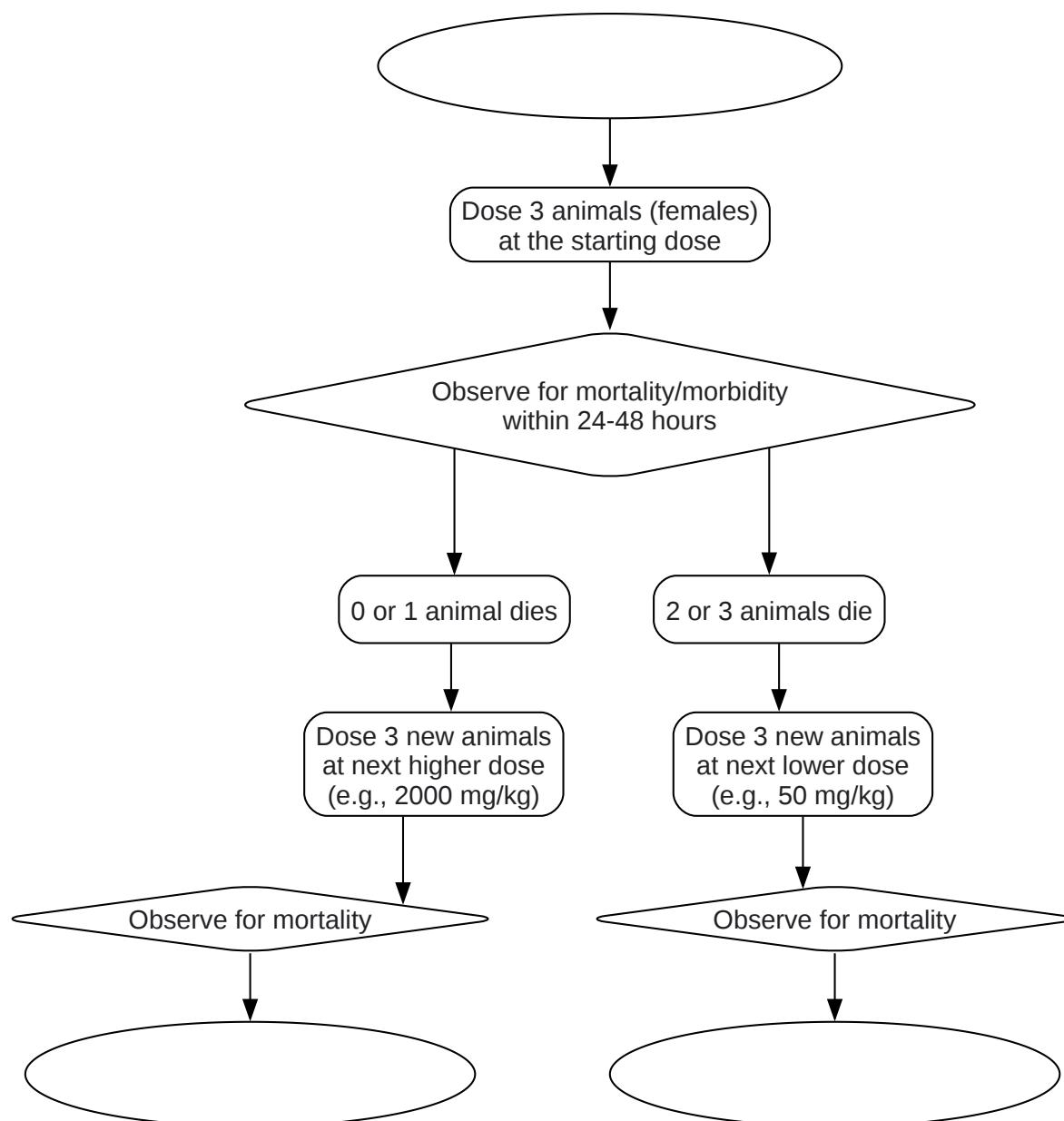
Endpoint	Species	Route	Result	Classification	Source
LD ₅₀	Rat	Oral	3,800 mg/kg	GHS Category 5	[1]
LD ₅₀	Rabbit	Dermal	>5,000 mg/kg	GHS Category 5	[1] [7]
Acute Inhalation	-	Inhalation	Data not available	Not Classified	[6]

GHS: Globally Harmonized System of Classification and Labelling of Chemicals

Expert Insight: The Rationale Behind Acute Oral Toxicity Testing (OECD TG 423)

The "Acute Toxic Class Method" (OECD Test Guideline 423) is a preferred method for determining oral LD₅₀ as it significantly reduces the number of animals required compared to historical methods.[\[8\]](#) The protocol's design is a self-validating system based on a stepwise procedure.

Workflow: OECD Test Guideline 423 (Acute Toxic Class Method)

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Caption: Decision workflow for the OECD 423 Acute Toxic Class method.

The choice to typically start with female animals is based on empirical evidence showing that females are often slightly more sensitive. By testing the more sensitive sex, the test maintains a conservative and protective stance on hazard identification. The stepwise progression, where the outcome of one step determines the dose for the next, ensures the LD₅₀ is found with minimal animal usage.[\[8\]](#)

Skin and Eye Irritation

While Safety Data Sheets indicate **5-Methyl-3-heptanone oxime** causes mild skin irritation, studies in humans using small quantities did not show evidence of irritation or sensitization.[\[1\]](#) [\[6\]](#)[\[9\]](#) Dermal application of larger amounts in rabbits resulted in slight to moderate inflammation and edema.[\[1\]](#) Direct contact with the eyes may cause temporary irritation.[\[6\]](#)

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenicity. **5-Methyl-3-heptanone oxime** has been evaluated in key in vitro assays and found to be non-genotoxic.[\[1\]](#)[\[10\]](#)

Assay Type	System	Metabolic Activation	Result	Guideline	Source
Bacterial Reverse Mutation	S. typhimurium	With and Without S9	Negative	OECD TG 471	[6] [10]
In Vitro Micronucleus	Human Lymphocytes	With and Without S9	Non-clastogenic	OECD TG 487	[10]

Expert Insight: The Ames Test as a Self-Validating System (OECD TG 471)

The Bacterial Reverse Mutation Assay, or Ames test, is a cornerstone of genetic toxicology. Its protocol contains multiple internal controls that make it a self-validating system.

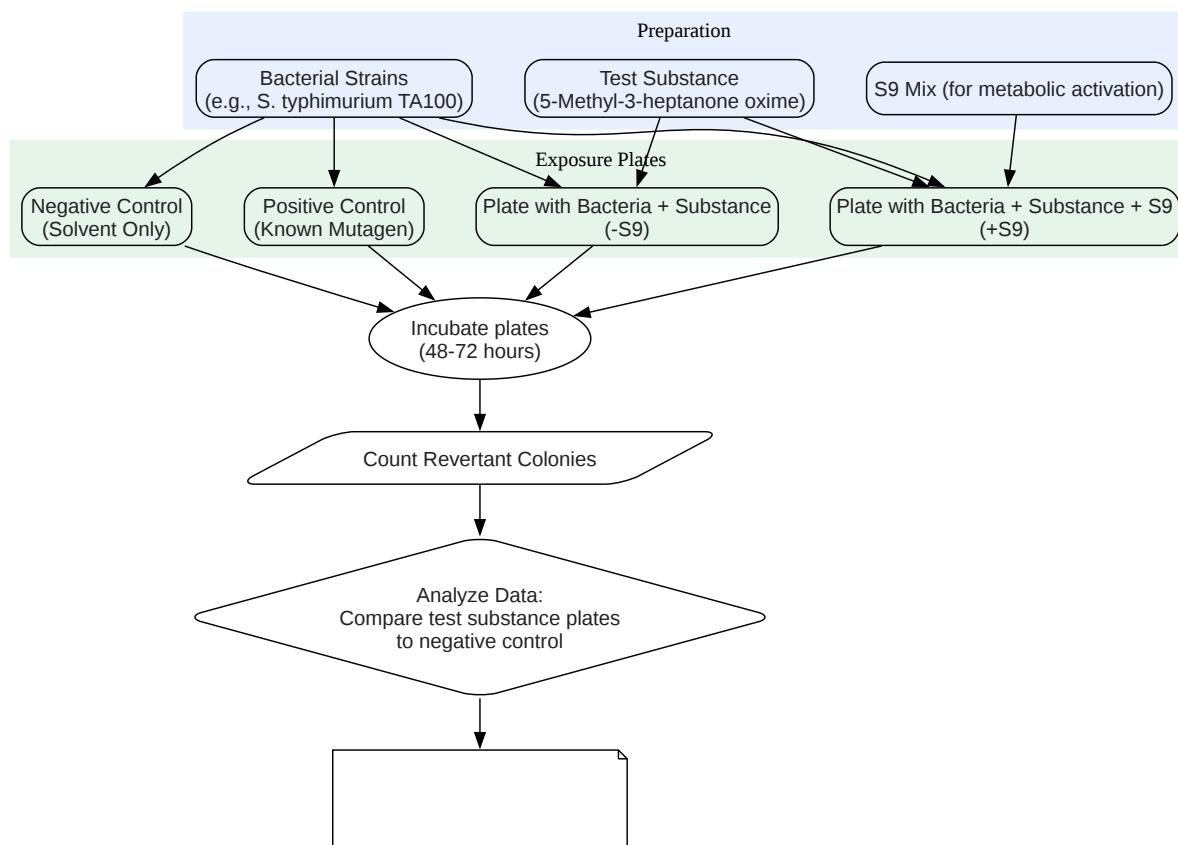
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

- Strain Selection: Utilize multiple strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and *Escherichia coli* (e.g., WP2 uvrA). Each strain is engineered with a

specific mutation in the histidine (or tryptophan) operon, rendering them unable to synthesize that amino acid. Each strain also detects different types of mutations (e.g., frameshift vs. base-pair substitutions).

- Metabolic Activation: Conduct parallel experiments with and without a mammalian metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes that can convert a non-mutagenic compound (pro-mutagen) into its active mutagenic form. This step is crucial because many carcinogens are only genotoxic after metabolic processing.
- Exposure: The tester strains are exposed to various concentrations of **5-Methyl-3-heptanone oxime** on agar plates with a minimal amount of histidine.
- Controls:
 - Negative (Solvent) Control: Confirms the baseline spontaneous reversion rate of the bacterial strains.
 - Positive Control: Employs known mutagens (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98) with and without S9 to validate the sensitivity of the strains and the activity of the S9 mix.
- Incubation & Scoring: Plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation (revertants) can synthesize their own histidine and grow into visible colonies.
- Interpretation: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is significantly higher than the negative control. For **5-Methyl-3-heptanone oxime**, no such increase was observed.[10]

Workflow: Ames Test (Bacterial Reverse Mutation Assay)



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Caption: Generalized workflow for the Ames genotoxicity test.

Repeated Dose, Carcinogenicity, and Reproductive Toxicity

A significant finding of this review is the absence of comprehensive data for long-term exposure scenarios.

- Repeated Dose Toxicity: No data available. Studies like the OECD TG 407 (28-day) or 408 (90-day) are needed to characterize potential target organ toxicity after repeated exposures. [\[11\]](#)
- Carcinogenicity: No data available. Based on the negative genotoxicity profile, the carcinogenic potential is presumed to be low, but this can only be confirmed through a long-term bioassay (e.g., OECD TG 453).[\[6\]](#)[\[12\]](#)
- Reproductive & Developmental Toxicity: No data available. Information on potential effects on fertility and embryonic development is currently a data gap.[\[6\]](#)

Expert Insight: Addressing Data Gaps

In the absence of empirical data, regulatory science may employ alternative assessment strategies. For instance, data from structurally similar chemicals ("read-across") can be used to provisionally fill data gaps. The genotoxicity data for **5-Methyl-3-heptanone oxime** has been used as a read-across for another compound, cyclohexanone,5-methyl-2-(1-methylethyl)-,oxime.[\[10\]](#) Additionally, the Threshold of Toxicological Concern (TTC) approach can be used for substances with low exposure levels, assigning a generic exposure threshold below which there is no appreciable risk to human health.[\[10\]](#)

Environmental Toxicity

Initial assessments indicate that **5-Methyl-3-heptanone oxime** is harmful to aquatic life, with potentially long-lasting effects.[\[6\]](#)[\[9\]](#) This necessitates careful handling and disposal to avoid environmental release.

Conclusion and Future Directions

The existing toxicological data for **5-Methyl-3-heptanone oxime** characterize it as a compound with low acute oral and dermal toxicity and no evidence of genotoxic potential. It may act as a

mild skin and eye irritant.

However, this guide must underscore the critical data gaps that exist for key toxicological endpoints, including repeated dose toxicity, carcinogenicity, and reproductive toxicity. While its use in fragrances likely results in low systemic exposure for consumers, a complete safety profile requires further investigation into these areas, particularly for occupational exposure scenarios. Future research should prioritize a 28-day repeated dose oral toxicity study to identify potential target organs and establish a No-Observed-Adverse-Effect Level (NOAEL), which would provide a robust basis for a more complete risk assessment.

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